1-Benzyl-4-(4-aminobutyl)piperazine 1-Benzyl-4-(4-aminobutyl)piperazine
Brand Name: Vulcanchem
CAS No.: 4487-05-2
VCID: VC3949609
InChI: InChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2
SMILES: C1CN(CCN1CCCCN)CC2=CC=CC=C2
Molecular Formula: C15H25N3
Molecular Weight: 247.38 g/mol

1-Benzyl-4-(4-aminobutyl)piperazine

CAS No.: 4487-05-2

Cat. No.: VC3949609

Molecular Formula: C15H25N3

Molecular Weight: 247.38 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-4-(4-aminobutyl)piperazine - 4487-05-2

Specification

CAS No. 4487-05-2
Molecular Formula C15H25N3
Molecular Weight 247.38 g/mol
IUPAC Name 4-(4-benzylpiperazin-1-yl)butan-1-amine
Standard InChI InChI=1S/C15H25N3/c16-8-4-5-9-17-10-12-18(13-11-17)14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14,16H2
Standard InChI Key CELVPVTXKMNJMA-UHFFFAOYSA-N
SMILES C1CN(CCN1CCCCN)CC2=CC=CC=C2
Canonical SMILES C1CN(CCN1CCCCN)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-Benzyl-4-(4-aminobutyl)piperazine features a six-membered piperazine ring substituted with a benzyl group at the nitrogen atom in position 1 and a 4-aminobutyl chain at position 4. The aminobutyl side chain introduces a flexible aliphatic spacer terminated by a primary amine, which enhances solubility and enables functionalization. Key structural parameters include:

PropertyValueSource
Molecular FormulaC15H25N3\text{C}_{15}\text{H}_{25}\text{N}_3PubChem
Molecular Weight247.38 g/molPubChem
XLogP3-AA1.3PubChem
Hydrogen Bond Donors1PubChem
Rotatable Bonds6PubChem

The benzyl moiety contributes aromaticity and lipophilicity, facilitating membrane penetration, while the aminobutyl chain provides sites for hydrogen bonding and ionic interactions .

Pharmacological Profile and Biological Activity

Neurotransmitter Modulation

In vivo evaluations of related compounds revealed significant effects on CNS neurotransmitter levels:

  • Dopamine: 35% reduction in striatal concentrations after chronic administration .

  • Serotonin: 28% decrease in hippocampal levels .

  • Histamine: No significant changes, indicating selectivity for monoaminergic systems .

These findings imply that 1-Benzyl-4-(4-aminobutyl)piperazine may modulate appetite and arousal pathways, though direct evidence requires further investigation.

Therapeutic Applications and Research Directions

Neurodegenerative Diseases

A patent disclosing 1,4-bis(3-aminoalkyl)piperazine derivatives highlights their potential in treating Alzheimer’s and Parkinson’s diseases . The aminobutyl side chain in 1-Benzyl-4-(4-aminobutyl)piperazine may enhance blood-brain barrier permeability, making it a candidate for CNS-targeted drug delivery.

Benign Prostatic Hyperplasia (BPH)

Piperazine-derived α₁-adrenoceptor antagonists like HJZ-12 suppress prostate cell proliferation by downregulating Bmi-1 protein . Given its structural similarity, 1-Benzyl-4-(4-aminobutyl)piperazine could be optimized for α₁D/1A subtype selectivity, offering a multi-target approach to BPH therapy.

Regulatory Status and Industrial Relevance

Patent Landscape

Key patents include:

  • CN102442937B: Describes synthetic methods for 1-benzyl-4-aniline piperidine-4-carboxylic acid, a related intermediate .

  • US20090149464A1: Claims bis(aminoalkyl)piperazines for neurodegenerative diseases .

These filings indicate industrial interest but no current FDA approvals for the compound.

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